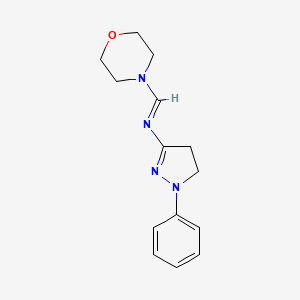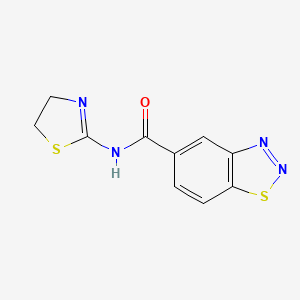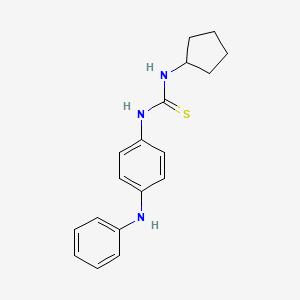
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in humans and non-human primates. Despite its toxic effects, MPTP has been used to model Parkinson's disease in animals and has contributed significantly to our understanding of the disease's underlying mechanisms.
Mecanismo De Acción
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons in the substantia nigra, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to the selective destruction of these neurons. The loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models have been used to study the biochemical and physiological effects of the disease. These models have shown that the loss of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the development of Parkinson's disease-like symptoms. This compound-induced models have also been used to study the effects of oxidative stress, inflammation, and mitochondrial dysfunction on the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to create and provide a consistent and reproducible model of the disease. This compound-induced models also closely mimic the pathological and biochemical changes observed in human Parkinson's disease. However, this compound-induced models also have limitations, including the fact that they do not fully replicate the complex pathophysiology of human Parkinson's disease and that the toxic effects of this compound can vary depending on the animal species used.
Direcciones Futuras
There are several future directions for research involving N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine-induced Parkinson's disease models. One area of research is the development of new drugs and treatments for the disease. This compound-induced models can be used to test the efficacy of new drugs and treatments in treating the disease. Another area of research is the study of the genetic and environmental factors that contribute to the development of Parkinson's disease. This compound-induced models can be used to study the effects of these factors on the disease. Finally, this compound-induced models can be used to study the potential neuroprotective effects of various compounds and treatments on dopaminergic neurons in the brain.
Métodos De Síntesis
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine can be synthesized through a multi-step process involving the reaction of morpholine, benzaldehyde, and 3,4-dihydro-1H-pyrazol-5-amine. The resulting product is then treated with hydrochloric acid to produce this compound hydrochloride, which is the form commonly used in research studies.
Aplicaciones Científicas De Investigación
N-(4-morpholinylmethylene)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine has been widely used in scientific research to study the mechanisms underlying Parkinson's disease. Animal models of Parkinson's disease are created by administering this compound to rodents or non-human primates, leading to the selective destruction of dopaminergic neurons in the brain. This results in the development of Parkinson's disease-like symptoms, such as tremors, rigidity, and bradykinesia. This compound-induced Parkinson's disease models have been used to study the effects of various drugs and treatments on the disease and have contributed significantly to our understanding of the disease's underlying mechanisms.
Propiedades
IUPAC Name |
1-morpholin-4-yl-N-(2-phenyl-3,4-dihydropyrazol-5-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-4-13(5-3-1)18-7-6-14(16-18)15-12-17-8-10-19-11-9-17/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHRGMZNWPZGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N=CN2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)

![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)
![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)



![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)


![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)